![molecular formula C27H37N3O3 B1487475 Methyl 3-{1-Benzyl-4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoat CAS No. 1134331-51-3](/img/structure/B1487475.png)

Methyl 3-{1-Benzyl-4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoat

Übersicht

Beschreibung

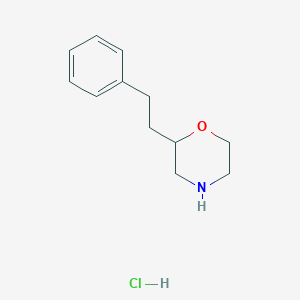

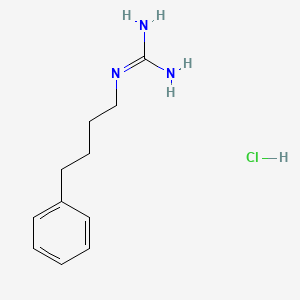

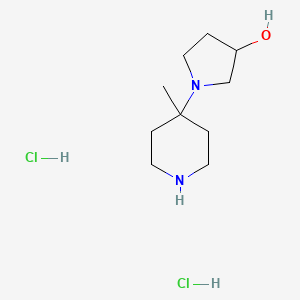

“Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate” is a chemical compound used in diverse scientific research areas . Its unique structure allows for extensive applications, ranging from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents and the preparation of kinase inhibitors . The product is typically purified by crystallization and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, IR, and HRMS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using techniques such as NMR . This provides information about the chemical shifts of the compound, which can be used to infer its reactivity and the types of reactions it can undergo.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical shifts of the compound , while mass spectrometry can provide information about its molecular weight .Wissenschaftliche Forschungsanwendungen

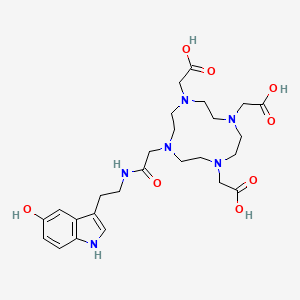

Krebstherapie

Diese Verbindung hat sich in der Krebstherapie als vielversprechend erwiesen, insbesondere aufgrund ihres zytotoxischen Potenzials gegen Leukämiezellen . Der Indol-Heterocyclus, der Teil seiner Struktur ist, ist für seine pharmakologische Aktivität in der Krebstherapie bekannt. Die Fähigkeit der Verbindung, als Schlüsselzwischenprodukt für die Assemblierung und Herstellung von Antitumormitteln zu dienen, macht sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung in diesem Bereich.

Synthese von heterocyclischen Derivaten

Die Verbindung wird bei der Synthese neuer heterocyclischer Derivate eingesetzt . Diese Derivate sind entscheidend für die Entwicklung neuer Medikamente mit antiviralen, antiparasitären und antitumorigenen Eigenschaften. Die Vielseitigkeit der Verbindung bei der Bildung verschiedener Heterocyclen macht sie zu einer wichtigen Ressource für die pharmazeutische Chemie.

Studien zur biologischen Aktivität

Aufgrund ihrer strukturellen Komplexität wird die Verbindung häufig in Studien verwendet, um den Zusammenhang zwischen molekularer Struktur und biologischer Aktivität zu verstehen . Dies kann zur Entdeckung neuer biologischer Pfade und Zielstrukturen für die Medikamentenentwicklung führen.

Antimikrobielle Forschung

Verbindungen mit ähnlichen Strukturen wurden auf ihre antimikrobielle Aktivität untersucht . Durch Erweiterung könnte Methyl 3-{1-Benzyl-4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoat auf seine potenzielle Verwendung bei der Bekämpfung mikrobieller Infektionen untersucht werden und so zum Bereich der Antibiotika beitragen.

Organische Synthese

Die Verbindung dient als Zwischenprodukt in organischen Syntheseprozessen . Ihre Rolle in den mehrstufigen Synthesepfaden unterstreicht ihre Bedeutung beim Aufbau komplexer Moleküle für verschiedene Anwendungen in der organischen Chemie.

Medikamentenentwicklung und -design

Die Struktur der Verbindung eignet sich für Modifikationen, die zur Entwicklung neuer Medikamente führen können . Ihre Verwendung in der Medikamentenentwicklung und -design ist von Bedeutung, da sie so angepasst werden kann, dass die pharmakokinetischen und pharmakodynamischen Eigenschaften neuer Therapeutika verbessert werden.

Wirkmechanismus

Target of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that tubulin could be a potential target. Tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division.

Mode of Action

If it does interact with tubulin, it may inhibit tubulin polymerization, disrupting microtubule formation and thus cell division .

Biochemische Analyse

Biochemical Properties

Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to α1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes . The binding affinity of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate to these receptors suggests its potential as a modulator of adrenergic signaling pathways. Additionally, this compound may interact with other biomolecules, such as transporters and ion channels, influencing their activity and function.

Cellular Effects

The effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate on various cell types and cellular processes are diverse. In vitro studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect cellular functions such as muscle contraction and neurotransmitter release . Furthermore, Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate involves its binding interactions with specific biomolecules. This compound has been shown to bind to the α1-adrenergic receptor, leading to the activation or inhibition of downstream signaling pathways . The binding of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate to the receptor induces conformational changes that affect the receptor’s activity. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have indicated that prolonged exposure to Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can lead to changes in cell signaling and gene expression, which may have implications for its therapeutic potential.

Dosage Effects in Animal Models

The effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate in animal models vary with different dosages. At low doses, this compound has been shown to modulate adrenergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, such as alterations in cardiovascular function and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate exerts its desired effects without causing harm.

Metabolic Pathways

Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as oxidation and conjugation . The metabolites of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate may have different biological activities and contribute to its overall effects on cellular function. Additionally, this compound may influence metabolic flux and metabolite levels, affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, depending on its physicochemical properties . The interaction of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate with transporters and binding proteins can influence its localization and accumulation, affecting its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate within these compartments can influence its interactions with biomolecules and its overall effects on cellular function.

Eigenschaften

IUPAC Name |

methyl 3-[1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O3/c1-32-26-11-7-6-10-25(26)30-18-16-29(17-19-30)24-14-15-28(20-22-8-4-3-5-9-22)21-23(24)12-13-27(31)33-2/h3-11,23-24H,12-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJYVUARTLZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3CCC(=O)OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)